molecular formula C13H16O4 B3022434 6-(4-Methoxyphenyl)-6-oxohexanoic acid CAS No. 5537-76-8

6-(4-Methoxyphenyl)-6-oxohexanoic acid

Cat. No.: B3022434
CAS No.: 5537-76-8
M. Wt: 236.26 g/mol
InChI Key: ATKKAJODCWFVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-6-oxohexanoic acid is an organic compound that features a methoxyphenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable hexanoic acid derivative. One common method involves the use of a Grignard reagent, where 4-methoxybenzaldehyde is reacted with a Grignard reagent derived from hexanoic acid. The reaction is carried out under anhydrous conditions and typically requires a catalyst such as palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 6-(4-Hydroxyphenyl)-6-oxohexanoic acid, 6-(4-Methoxyphenyl)-6-hydroxyhexanoic acid, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

6-(4-Methoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The hexanoic acid backbone allows for better solubility and bioavailability, enhancing the compound’s effectiveness. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antioxidant pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-2-butanone

Uniqueness

6-(4-Methoxyphenyl)-6-oxohexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological propertiesCompared to similar compounds, it offers better solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

6-(4-methoxyphenyl)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKKAJODCWFVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496067
Record name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-76-8
Record name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenyl)-6-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.